molecular formula C9H16O3 B1350669 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 4421-23-2

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No. B1350669
CAS RN: 4421-23-2
M. Wt: 172.22 g/mol
InChI Key: KDHJNSAZMYPQKD-UHFFFAOYSA-N
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Description

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane, commonly referred to as 4-Allyloxy-DMD, is a synthetic compound that has been studied for its potential applications in scientific research1. It is a derivative of the parent compound 2,2-dimethyl-1,3-dioxolane, and has been used as a reagent in organic synthesis1.



Synthesis Analysis

The synthesis of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has been demonstrated in various studies. For instance, it has been used in the preparation of cyclic acetals and gem-dichlorocyclopropanes1. Another study showed its use in the synthesis of polymer precursors1. A method involving the reactions of dichlorocarbonation of styrene and O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane in the presence of quaternary ammonium salts was also reported2.



Molecular Structure Analysis

The molecular formula of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is C9H16O3134. Its molecular weight is 172.22 g/mol134.



Chemical Reactions Analysis

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has been involved in various chemical reactions. For example, it has been used in the synthesis of mono- and diesters containing cycloacetal fragments1. It has also been used in the synthesis of polymer precursors1. Furthermore, it has been involved in the reactions of dichlorocarbonation of styrene and O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane are not explicitly mentioned in the search results. However, its molecular weight is 172.22 g/mol134.


Scientific Research Applications

Synthesis and Characterization

  • Preparation of Cyclic Acetals and Gem-Dichlorocyclopropanes : This study demonstrates the synthesis of mono- and diesters containing cycloacetal fragments using 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, a compound closely related to the query chemical. It shows the application in synthesizing complex molecules with potential biological activity (Dzhumaev et al., 2021).

  • Synthesis of Polymer Precursors : A method to synthesize glycerin carbonate-based intermediates using thiol-ene chemistry is explored, involving a compound similar to 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane. This research indicates potential use in creating novel polymers (Benyahya et al., 2011).

Polymerization and Material Science

  • Polymerizability of Methyl Substituted 1,3‐Dioxolanes : Investigating the polymerization of various 1,3-dioxolanes, this research provides insights into the potential for 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane in polymer chemistry (Okada et al., 1975).

  • Preparation and Polymerization of Vinyl Monomers : Discusses the synthesis and structure determinations of compounds including the 2,2-dimethyl-1,3-dioxolane group, relevant to understanding how 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane might behave in similar contexts (D′alelio & Huemmer, 1967).

Photocrosslinking and Chemical Transformations

  • Photocrosslinking of Polymers : Research on methoxymethylstyrene and copolymers containing 1,3-dioxolane structures suggests potential applications of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane in photocrosslinking, a process important in material science (Fukuda & Nakashima, 1983).

Future Directions

properties

IUPAC Name

2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJNSAZMYPQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381632
Record name 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

CAS RN

4421-23-2
Record name 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-allyloxymethyl-2,2-dimethyl-1,3-dioxolane was prepared by mixing acetone, 225 parts, 3-allyloxy-1,2propanediol, 195 parts and toluene, 480 parts in a flask fitted with a magnetic stirring bar and a water trap mounted with a reflux condenser. Concentrated sulfuric acid, 4 parts, was added to the flask and the mixture was heated to reflux. The first 170 parts of distillate were removed via the water trap, after which reflux was conducted and water was collected in the water trap. After 13 hours the reaction mixture was cooled, neutralized with solid sodium bicarbonate, distilled to remove water and toluene and then distilled under vacuum to give 161 parts of 4-allyloxymethyl-2,2-dimethyl-1,3-dioxolane having a boiling point of 57° to 58° at 4.5 Torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GN Sakhabutdinova, EA Yakovenko… - Russian Journal of …, 2020 - Springer
Quaternary ammonium salts containing gem-dichlorocyclopropane and 1,3-dioxolane groups were synthesized in high yield. The reactions of dichlorocarbonation of styrene and O-…
Number of citations: 1 link.springer.com
GZ Raskil'dina, YG Borisova, SS Zlotskii - Russian Journal of General …, 2018 - Springer
A mixture of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol was prepared by reaction of 1,2,4-butanetriol with paraformaldehyde. This mixture was subjected to O-…
Number of citations: 10 link.springer.com
GZ Raskil'dina, VF Valiev, RM Sultanova… - Russian Journal of …, 2015 - Springer
A procedure was suggested for preparing functionally substituted 1,2-diols by O-alkylation of hydroxyalkyl-1,3-dioxacyclanes with alkyl halides, followed by acid hydrolysis. The …
Number of citations: 22 link.springer.com
YG Borisova, SS Dzhumaev, NS Khusnutdinova… - Russian Journal of …, 2022 - Springer
Starting from ethylene glycol and cis-butene-1,4-diol, 1,3-dioxacycloalkanes derivatives with carbo- and heterocyclic fragments were obtained and characterized by mass spectrometry …
Number of citations: 3 link.springer.com
K Jeyakumar, DK Chand - Synthesis, 2008 - thieme-connect.com
Transformation of epoxides to β-alkoxy alcohols, acetonides, and α-alkoxy ketones is achieved by using molybdenum (VI) dichloride dioxide (MoO 2 Cl 2) as a catalyst. Alcohol, …
Number of citations: 33 www.thieme-connect.com
JK Elter, P Biehl, M Gottschaldt, FH Schacher - Polymer Chemistry, 2019 - pubs.rsc.org
We herein report on the synthesis, purification and subsequent self-assembly of different polyether-based diblock terpolymers in aqueous solutions. While in all cases PEO was used as …
Number of citations: 8 pubs.rsc.org
F Legrand, C Breyton, P Guillet, C Ebel… - The Journal of Organic …, 2016 - ACS Publications
Two hybrid fluorinated double-chain surfactants with a diglucosylated polar head were synthesized. The apolar domain consists of a perfluorohexyl main chain and a butyl …
Number of citations: 13 pubs.acs.org

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